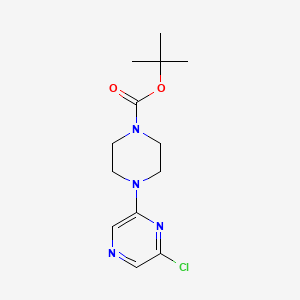
1-N-Boc-4-(6-Chloropyrazin-2-yl)piperazine
Cat. No. B1356845
Key on ui cas rn:
426829-52-9
M. Wt: 298.77 g/mol
InChI Key: XTDKNKUNEVLULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196080B2
Procedure details


In 15 ml of a 4M hydrochloric acid-ethyl acetate solution, 0.71 g of 2-chloro-6-(4-t-butoxycarbonylpiperazin-1-yl)pyrazine was stirred at room temperature for 7 hours. The solvent was evaporated to obtain a crude product of 2-chloro-6-(piperazin-1-yl)pyrazine hydrochloride. The obtained crude product and 0.62 g of 6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid were treated in a similar manner to Example 4 to obtain 594 mg of 2-chloro-6-{4-[6-(3,4-dimethoxyphenyl)pyridine-2-carbonyl]piperazin-1-yl}pyrazine as pale yellow crystals.

Quantity
0.71 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Cl.C(OCC)(=O)C.[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11]([N:15]2[CH2:20][CH2:19][N:18](C(OC(C)(C)C)=O)[CH2:17][CH2:16]2)[N:10]=1>>[ClH:8].[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11]([N:15]2[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]2)[N:10]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0.71 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=NC(=CN=C1)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
